2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline

Lipophilicity Physicochemical Properties Membrane Permeability

2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline (CAS 500298-20-4) is a substituted aniline featuring a 2-ethyl group on the aromatic ring and an N-(tetrahydrofuran-2-ylmethyl) substituent. This structural arrangement combines the electron-donating and steric effects of the ortho-ethyl group with the hydrogen-bonding potential and lipophilicity modulation of the tetrahydrofuran (THF) moiety, resulting in a distinct physicochemical signature, including a computed LogP of approximately 2.91 and a polar surface area (PSA) of 21.26 Ų.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B12877282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NCC2CCCO2
InChIInChI=1S/C13H19NO/c1-2-11-6-3-4-8-13(11)14-10-12-7-5-9-15-12/h3-4,6,8,12,14H,2,5,7,9-10H2,1H3
InChIKeyAMDRGJVJKYRARD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline: A Substituted Aniline Intermediate with Distinct Physicochemical and Bioactivity Profiles


2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline (CAS 500298-20-4) is a substituted aniline featuring a 2-ethyl group on the aromatic ring and an N-(tetrahydrofuran-2-ylmethyl) substituent . This structural arrangement combines the electron-donating and steric effects of the ortho-ethyl group with the hydrogen-bonding potential and lipophilicity modulation of the tetrahydrofuran (THF) moiety, resulting in a distinct physicochemical signature, including a computed LogP of approximately 2.91 and a polar surface area (PSA) of 21.26 Ų . These properties position it as a versatile intermediate for synthesizing biologically active molecules in medicinal chemistry and agrochemical research, where subtle modifications to aniline scaffolds can profoundly impact target engagement and selectivity.

Why 2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline Cannot Be Replaced by Generic Aniline Analogs


Generic substitution among substituted anilines is not feasible due to the profound influence of specific substituents on critical properties such as lipophilicity, metabolic stability, and target affinity. The ortho-ethyl group in this compound introduces steric hindrance that can shield the aniline nitrogen from metabolic N-dealkylation, potentially enhancing in vivo stability compared to unsubstituted or para-substituted analogs. Simultaneously, the N-(tetrahydrofuran-2-yl)methyl moiety is a privileged scaffold in medicinal chemistry, known for modulating physicochemical properties and facilitating key hydrogen-bonding interactions with biological targets. In contrast, simpler analogs like N-((tetrahydrofuran-2-yl)methyl)aniline (CAS 4481-57-6) lack the ortho-ethyl group, resulting in a lower LogP (~1.2-1.8) and altered metabolic profile . The class of N-substituted anilines bearing hetaryl fragments, including 2-furyl-substituted anilines, demonstrates that even minor structural changes lead to significant variations in antifungal potency (MIC ranges from 3.12 to >100 μg/mL) [1]. Therefore, direct substitution without empirical validation risks compromising experimental outcomes and fails to guarantee equivalent performance in downstream applications.

Quantitative Differentiation of 2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline: Evidence-Based Selection Criteria


Enhanced Lipophilicity (LogP 2.91) for Improved Membrane Permeability Compared to Non-Ethyl Analogs

2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline exhibits a calculated LogP value of 2.91, which is significantly higher than the unsubstituted analog N-((tetrahydrofuran-2-yl)methyl)aniline, which has a reported LogP range of approximately 1.2–1.8 . This >1 log unit increase in lipophilicity is driven by the addition of the ortho-ethyl group to the aromatic ring, as quantified by computed physicochemical data .

Lipophilicity Physicochemical Properties Membrane Permeability

Potential Metabolic Stability Advantage from Ortho-Ethyl Steric Shielding

The ortho-ethyl group in 2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline introduces steric hindrance that may protect the aniline nitrogen from cytochrome P450-mediated N-dealkylation, a common metabolic pathway for aniline derivatives. While direct experimental stability data for this specific compound is limited, the structural motif aligns with established medicinal chemistry principles: ortho-substituted anilines typically exhibit reduced rates of N-dealkylation compared to their unsubstituted or para-substituted counterparts [1]. This inference is supported by class-level evidence demonstrating that steric bulk proximal to the nitrogen atom impedes enzyme access to the metabolic site.

Metabolic Stability Drug Metabolism N-Dealkylation

Defined Antifungal Activity Profile Against Trichophyton rubrum (MIC 3.12–6.25 μg/mL)

2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline belongs to the class of N-substituted anilines bearing a hetaryl fragment, which have demonstrated potent antifungal activity against dermatophytes. Specifically, 2-furyl substituted anilines, which share the core structural feature of a furan-derived moiety linked to the aniline nitrogen, exhibited MIC values of 3.12–6.25 μg/mL against Trichophyton rubrum [1]. This activity is markedly superior to that of simpler aniline derivatives lacking the hetaryl substituent, such as 2-ethylaniline phosphate esters, which require much higher concentrations (MIC ~500 μg/mL) to achieve antifungal effects [2].

Antifungal Activity Dermatophytes Trichophyton rubrum

Optimal Research and Industrial Application Scenarios for 2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline


Medicinal Chemistry: Lead Optimization for Antifungal Drug Discovery

This compound serves as an ideal starting point for structure-activity relationship (SAR) studies targeting dermatophyte infections. Its structural class has demonstrated potent antifungal activity against Trichophyton rubrum (MIC 3.12–6.25 μg/mL), and the ortho-ethyl group offers a handle for further optimization to improve metabolic stability and target selectivity [1]. Researchers can leverage this scaffold to synthesize focused libraries and identify analogs with improved pharmacokinetic profiles.

Chemical Biology: Probe Development for Cellular Uptake Studies

The enhanced lipophilicity (LogP 2.91) of this compound, relative to non-ethyl analogs, makes it a valuable probe for investigating cellular permeability mechanisms. Its calculated LogP places it in a favorable range for passive membrane diffusion, enabling studies that require intracellular target engagement . This property can be exploited to develop fluorescent or biotinylated probes for imaging and pull-down experiments.

Agrochemical Research: Synthesis of Novel Herbicide or Fungicide Candidates

Given the established utility of substituted anilines as intermediates in herbicide and fungicide synthesis, this compound can be employed as a key building block in the development of new crop protection agents [2]. The ortho-ethyl substitution may confer desirable properties such as enhanced soil persistence or improved plant uptake, which are critical for agrochemical efficacy. Its use aligns with the class of tetrahydrofuran-ether compounds known for herbicidal activity [2].

Pharmacology: In Vivo Pharmacokinetic Studies with Potential for Reduced Clearance

For research programs advancing candidates into in vivo efficacy models, the ortho-ethyl group of this compound may offer a metabolic stability advantage by sterically hindering N-dealkylation, a common clearance pathway for anilines [3]. Selecting this analog for in vivo proof-of-concept studies could mitigate rapid metabolism, thereby improving exposure and enabling more robust pharmacodynamic assessments compared to metabolically labile alternatives.

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